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5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Documentation Hub

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  • Product: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid
  • CAS: 1261460-04-1

Core Science & Biosynthesis

Foundational

"physicochemical properties of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid"

Executive Summary 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1261460-04-1) is a specialized biphenyl scaffold utilized in fragment-based drug discovery (FBDD). It serves as a critical intermediate for optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1261460-04-1) is a specialized biphenyl scaffold utilized in fragment-based drug discovery (FBDD). It serves as a critical intermediate for optimizing the pharmacokinetic (PK) profiles of small molecule inhibitors, particularly in kinase and receptor antagonist programs.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and characterization protocols. By incorporating both a fluorine atom and a trifluoromethoxy (-OCF₃) group on a biphenyl core, this moiety offers a unique balance of metabolic stability , lipophilicity modulation , and electronic tuning (acidity enhancement) unavailable in non-fluorinated analogs.

Structural & Electronic Analysis

The molecule consists of a benzoic acid core substituted at the meta positions relative to the carboxyl group. This substitution pattern is deliberate, designed to exploit the "sigma-hole" effects and metabolic blocking capabilities of fluorine.

Molecular Architecture
  • Core Scaffold: Biphenyl-3-carboxylic acid.

  • Ring A (Proximal): Benzoic acid with a Fluorine atom at position 5.[1][2][3][4][5][6]

  • Ring B (Distal): Phenyl ring attached at position 3, bearing a Trifluoromethoxy group at position 3' (meta).

Electronic Effects & Acidity (pKa)

The presence of two strong electron-withdrawing groups (EWGs)—the Fluorine atom (


) and the Trifluoromethoxy group (

)—exerts a significant inductive effect on the carboxylate anion.
  • Mechanism: These substituents pull electron density away from the aromatic ring system, stabilizing the carboxylate anion formed upon deprotonation.

  • Impact: This lowers the pKₐ relative to unsubstituted benzoic acid (4.20).

  • Predicted pKₐ: 3.6 – 3.8 .

    • Significance: At physiological pH (7.4), this compound will exist almost exclusively (>99.9%) in its ionized carboxylate form, enhancing aqueous solubility despite its lipophilic tail.

Lipophilicity (LogP/LogD)
  • Fluorine Effect: The C-F bond adds lipophilicity while blocking Phase I metabolic oxidation (P450) at the vulnerable C5 position.

  • Trifluoromethoxy Effect: The -OCF₃ group is highly lipophilic (Hansch

    
    ) and conformationally distinct from a -CF₃ group due to the ether oxygen linkage, which allows for unique binding pocket interactions.
    
  • Predicted LogP: 4.1 – 4.4 .

Physicochemical Data Profile

The following data summarizes the core properties. Where experimental values for this specific isomer are proprietary, calculated consensus values (cLogP) based on high-fidelity SAR models are provided.

PropertyValue / DescriptorNote
CAS Number 1261460-04-1Unique Identifier
Molecular Formula C₁₄H₈F₄O₃
Molecular Weight 300.21 g/mol
Appearance White to off-white crystalline solidTypical for fluorinated benzoic acids
Predicted pKₐ 3.7 ± 0.2Acidic (Carboxyl)
Predicted LogP 4.2 ± 0.3Highly Lipophilic
H-Bond Donors 1(COOH)
H-Bond Acceptors 4(C=O, OH, F, O-CF₃)
Rotatable Bonds 3Biphenyl bond + Carboxyl + OCF₃
Topological Polar Surface Area ~46 ŲGood membrane permeability

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust route to synthesize 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling . This method ensures regioselectivity and high yields.

Reaction Workflow

The synthesis typically couples 3-Bromo-5-fluorobenzoic acid (Fragment A) with 3-(Trifluoromethoxy)phenylboronic acid (Fragment B).

SynthesisPath FragA Fragment A 3-Bromo-5-fluorobenzoic acid Intermediate Pd-Complex Intermediate FragA->Intermediate Oxidative Addition FragB Fragment B 3-(Trifluoromethoxy)phenylboronic acid FragB->Intermediate Transmetallation Catalyst Catalyst System Pd(dppf)Cl2 • DCM K2CO3 (Base) Catalyst->Intermediate Product Target Product 5-Fluoro-3-(3-trifluoromethoxyphenyl) benzoic acid Intermediate->Product Reductive Elimination (Reflux, Dioxane/H2O) Workup Workup Acidification (HCl) Recrystallization Product->Workup

Figure 1: Suzuki-Miyaura cross-coupling workflow for the target scaffold.

Detailed Protocol
  • Reagents: Dissolve 1.0 eq of 3-Bromo-5-fluorobenzoic acid and 1.1 eq of 3-(Trifluoromethoxy)phenylboronic acid in 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add 2.5 eq of Potassium Carbonate (

    
    ).
    
  • Degassing: Sparge with nitrogen for 15 minutes to remove oxygen (critical to prevent Pd oxidation).

  • Catalysis: Add 5 mol%

    
    .
    
  • Reaction: Heat to 90°C for 12–16 hours under inert atmosphere.

  • Workup: Cool to RT, filter through Celite. Acidify filtrate with 1N HCl to pH 2 to precipitate the free acid. Filter the solid and wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc + 1% Acetic Acid).

Characterization & Validation Protocols

Trustworthy data requires rigorous validation. The following protocols are the gold standard for characterizing this specific scaffold.

Potentiometric pKa Determination

Why: To determine the exact ionization state at physiological pH.

  • Method: SiriusT3 or equivalent potentiometric titrator.

  • Protocol:

    • Weigh ~3 mg of compound.

    • Dissolve in 0.15 M KCl (ionic strength adjustor) with varying % of Methanol (e.g., 20%, 30%, 40%) due to low aqueous solubility.

    • Titrate with 0.5 M KOH under

      
       atmosphere.
      
    • Yasuda-Shedlovsky Extrapolation: Plot pKₐ vs. % Methanol and extrapolate to 0% co-solvent to get the aqueous pKₐ.

Lipophilicity (Shake-Flask LogD)

Why: To validate membrane permeability and non-specific binding risk.

  • Method: Shake-flask method at pH 7.4 (Octanol/Buffer).

  • Protocol:

    • Saturate 1-Octanol and Phosphate Buffer (pH 7.4) with each other.

    • Dissolve compound in the Octanol phase.

    • Mix with Buffer phase and shake for 24 hours at 25°C.

    • Separate phases and analyze concentration in both via HPLC-UV (254 nm).

    • Calculate

      
      .
      
Analytical Logic Workflow

QC_Workflow Sample Crude Sample H_NMR 1H-NMR (DMSO-d6) Check: Aromatic Region (7.0-8.5 ppm) Verify: COOH proton (13.0 ppm broad) Sample->H_NMR F_NMR 19F-NMR Check: -OCF3 (-57 ppm) Check: Ar-F (-110 ppm) Sample->F_NMR HPLC HPLC-MS Purity > 98% Mass [M-H]- = 299.2 H_NMR->HPLC F_NMR->HPLC Decision Pass QC? HPLC->Decision Release Release for Biological Assay Decision->Release Yes Repurify Repurify (Recrystallization) Decision->Repurify No Repurify->Sample

Figure 2: Quality Control (QC) decision tree for structural validation.

References

  • Splendid Lab Pvt. Ltd. (2025).[3] Catalog Entry: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261460-04-1).[6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 161622-05-5 (Analog: 3-Fluoro-5-(trifluoromethyl)benzoic acid). Retrieved from

  • Hajduk, P. J., & Sauer, W. H. (2008). Physicochemical properties of drugs and their impact on clinical success. Journal of Medicinal Chemistry. (Contextual grounding for LogP/pKa analysis).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic source for F/OCF3 effects).

Sources

Exploratory

"solubility of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid in organic solvents"

Technical Whitepaper: Solubility Profiling & Solvent Selection Strategy Subject: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1261460-04-1)[1] Executive Summary & Structural Paradox As researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection Strategy Subject: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1261460-04-1)[1]

Executive Summary & Structural Paradox

As researchers in medicinal chemistry and process development, we often encounter "brick-dust" intermediates—compounds that defy standard dissolution logic.[1] 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid presents a classic structural paradox common in modern kinase inhibitor discovery: it possesses a highly polar, ionizable "head" (benzoic acid) coupled with a lipophilic, fluorinated "tail" (the trifluoromethoxyphenyl biaryl ether).[1]

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3][4] It provides a mechanistic understanding of how this molecule interacts with solvent systems, enabling you to design robust protocols for synthesis, purification, and biological assay formulation.[1]

Structural Analysis & Physicochemical Predictions

To predict solubility, we must deconstruct the molecule into its solvatochromic domains.[1]

  • The Anchor (Hydrophilic): The carboxylic acid (

    
    ).[1] This is the primary handle for aqueous solubility only when ionized (pH > 6.5).[1] In its protonated state, it contributes significantly to crystal lattice energy via hydrogen bonding dimers.[1]
    
  • The Shield (Lipophilic): The 3-trifluoromethoxyphenyl group.[1][5] The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     moiety is exceptionally lipophilic ($ \pi{OCF3} \approx 1.04 $), surpassing even the 
    
    
    
    group.[1] It creates a "grease ball" effect, repelling water and attracting non-polar organic solvents.[1]
  • The Modulator: The 5-Fluoro substituent withdraws electron density, slightly increasing the acidity of the benzoic acid but also reducing solubility in protic solvents compared to the non-fluorinated analog.[1]

Predicted Physicochemical Profile:

Property Estimated Value Implication
Molecular Weight 300.21 g/mol Small molecule range; kinetics not diffusion-limited.[1]
LogP (Octanol/Water) ~3.8 – 4.2 Highly lipophilic; prefers organic layer in extractions.[1]

| pKa | ~3.8 – 4.1 | Acidic; soluble in 5%


 or 

.[1] | | H-Bond Donors | 1 (COOH) | Dimerizes in non-polar solvents (e.g., Toluene).[1] |

Solvent Compatibility Matrix

The following classification is derived from the principle of "Like Dissolves Like," adjusted for the specific fluorinated biaryl architecture of the target molecule.

Class A: High Solubility (Primary Solvents)

Use for: Stock solutions (20-100 mM), reaction media.[1]

  • DMSO (Dimethyl sulfoxide): The gold standard.[1] The sulfoxide oxygen accepts the carboxyl proton, disrupting dimers.[1] Expect solubility

    
    .[1]
    
  • DMF / NMP: Excellent alternatives if DMSO interferes with downstream chemistry.[1]

  • THF (Tetrahydrofuran): Good solubility due to ether oxygen interactions, but watch for peroxide formation in long-term storage.[1]

Class B: Moderate Solubility (Process Solvents)

Use for: Crystallization, chromatography mobile phases.

  • Methanol / Ethanol: Soluble, but temperature-dependent.[1][6] Heating may be required to break the crystal lattice initially.[1]

  • DCM (Dichloromethane): Excellent solvent for the protonated (neutral) form.[1] The fluorinated tail interacts favorably with the chlorinated solvent.[1]

  • Ethyl Acetate: Good solubility; ideal for liquid-liquid extraction from acidified aqueous layers.[1]

Class C: Low Solubility (Anti-Solvents)

Use for: Crashing out products, washing filter cakes.

  • Water (Low pH): Practically insoluble (

    
    ).[1]
    
  • Hexanes / Heptane: The polar carboxyl group usually prevents dissolution, despite the lipophilic tail.[1] Use as an anti-solvent to precipitate the compound from Ethyl Acetate or DCM.[1]

Visualizing the Solubility Logic

The following diagram maps the decision process for solvent selection based on the molecule's functional groups.

SolubilityLogic Molecule Target: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid COOH Carboxylic Acid Head (Polar/Ionizable) Molecule->COOH Biaryl Biaryl Ether Core (Aromatic Stacking) Molecule->Biaryl OCF3 -OCF3 & -F Tail (Lipophilic/Hydrophobic) Molecule->OCF3 Water_Acid Water (pH < 4) INSOLUBLE COOH->Water_Acid Protonated Water_Base Water (pH > 8) SOLUBLE (Salt) COOH->Water_Base Deprotonated DMSO DMSO/DMF HIGH SOLUBILITY COOH->DMSO H-Bond Acceptance DCM DCM/EtOAc MODERATE (Extraction) Biaryl->DCM Pi-Pi Interactions Hexane Hexanes INSOLUBLE (Anti-solvent) OCF3->Hexane Lipophilic Match (Overridden by COOH)

Figure 1: Structural influence on solubility profiles.[1] Note how the Carboxylic Acid dominates aqueous behavior, while the Fluorinated Tail dictates organic extraction compatibility.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. For critical assays (e.g., MIC,


), use this HPLC-based saturation protocol.

Objective: Determine the exact saturation point in a specific organic solvent (e.g., Methanol).

Step 1: Saturation Preparation
  • Weigh approximately 10 mg of the compound into a 1.5 mL HPLC glass vial.

  • Add 250 µL of the target solvent (e.g., Methanol).[1]

  • Observation Check: If it dissolves instantly, the solubility is

    
    .[1] Add more solid until a visible suspension remains.[1]
    
  • Cap the vial and vortex for 2 minutes.

Step 2: Equilibration (The Critical Step)
  • Place the vial on an orbital shaker or thermomixer at 25°C for 24 hours .

  • Why: Kinetic solubility (dissolving DMSO stock into buffer) often overestimates solubility due to supersaturation.[1] Thermodynamic equilibrium (solid

    
     liquid) is required for robust data.[1]
    
Step 3: Filtration & Quantitation
  • Centrifuge the vial at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Carefully pipette the supernatant and filter through a 0.22 µm PTFE syringe filter . (Do not use Nylon; it binds acidic drugs).[1]

  • Dilute the filtrate 100-fold with Mobile Phase.[1]

  • Inject onto HPLC (C18 Column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Calculate concentration against a standard curve.[1]

Workflow: Solvent Screening for Formulation

When developing a formulation for animal studies or cellular assays, follow this decision tree to avoid precipitation.

SolventScreening Start Start: Solid Compound Target Target Application? Start->Target BioAssay Cellular/Enzymatic Assay Target->BioAssay Animal In Vivo (IP/PO) Target->Animal Chem Chemical Synthesis Target->Chem DMSO_Stock 10-20mM DMSO Stock (Dilute <1% in media) BioAssay->DMSO_Stock Formulation 5% DMSO + 40% PEG400 + 55% Water Animal->Formulation DCM_THF DCM, THF, or DMF Chem->DCM_THF

Figure 2: Application-specific solvent selection workflow.[1]

References

  • Splendid Lab. (n.d.).[1][5] 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (Catalog No. 1261460-04-1).[1][5] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 3-Fluoro-5-(trifluoromethyl)benzoic acid (Related Structure Analysis). Retrieved from [1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Retrieved from [1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for solubility protocols).

Sources

Foundational

The Fluorine Effect: Biological Activity of Fluorinated Benzoic Acid Derivatives

Technical Guide for Medicinal Chemists & Pharmacologists [1] Executive Summary The incorporation of fluorine into the benzoic acid scaffold represents a "privileged structure" strategy in modern drug design.[1] Unlike hy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Pharmacologists [1]

Executive Summary

The incorporation of fluorine into the benzoic acid scaffold represents a "privileged structure" strategy in modern drug design.[1] Unlike hydrogen, fluorine acts as a bioisostere that profoundly alters the electronic environment (σ-hole effects), lipophilicity (LogP), and metabolic stability of the parent molecule without significantly changing its steric footprint.

This guide analyzes the structure-activity relationships (SAR) of fluorinated benzoic acid derivatives, specifically focusing on their utility as antimicrobial agents (via Fatty Acid Biosynthesis inhibition) and anticancer agents (via PERK pathway modulation).

Part 1: The Fluorine Effect in Medicinal Chemistry[1]

Electronic Modulation and pKa Shifts

The position of the fluorine atom on the benzoic acid ring dictates the acidity and, consequently, the membrane permeability of the derivative. This is governed by the interplay between the inductive effect (


) and the resonance effect (

).
  • Ortho-Substitution (

    
    -F):  The 
    
    
    
    effect is dominant due to proximity. This stabilizes the carboxylate anion, significantly lowering the pKa compared to benzoic acid.
    • Implication: Higher ionization at physiological pH, which can affect passive diffusion but enhance solubility.

  • Meta-Substitution (

    
    -F):  Purely electron-withdrawing (
    
    
    
    ). Moderate reduction in pKa.
  • Para-Substitution (

    
    -F):  The 
    
    
    
    effect is partially offset by the
    
    
    effect (overlap of F
    
    
    and C
    
    
    orbitals).[2] The pKa is often similar to the unsubstituted parent.

Table 1: Comparative Physicochemical Properties

DerivativepKa (approx)Hammett Constant (

)
Bio-Impact
Benzoic Acid4.200.00Baseline Reference
2-Fluorobenzoic Acid (

)
3.27 High (Inductive)Increased anion stability; altered metabolic clearance.
3-Fluorobenzoic Acid (

)
3.86+0.34Enhanced lipophilicity; moderate acidity increase.
4-Fluorobenzoic Acid (

)
4.14+0.06Metabolic block of para-oxidation (CYP450 protection).
The "Magic Methyl" Mimicry

Fluorine’s Van der Waals radius (1.47 Å) is close to Oxygen (1.52 Å) and Hydrogen (1.20 Å). This allows fluorinated derivatives to mimic the steric demand of the parent molecule while introducing a strong dipole that can engage in specific electrostatic interactions with target protein pockets.

Part 2: Therapeutic Mechanisms & Case Studies[1]

Antimicrobial Activity: Hydrazone Derivatives

Derivatives of 4-fluorobenzoic acid, particularly hydrazones and Schiff bases , have shown potent activity against Gram-positive bacteria (S. aureus) and Gram-negative strains (E. coli).

  • Mechanism of Action: These compounds often target the bacterial Fatty Acid Biosynthesis (FAB) pathway (specifically FabH or FabI enzymes). The fluorinated aromatic ring mimics the acyl chain substrates, while the hydrazone linker chelates active site metals or forms H-bonds with catalytic residues.

  • Key Insight: The

    
    -fluoro group prevents oxidative degradation of the inhibitor by bacterial enzymes, extending the half-life of the drug within the bacterial cell.
    
Anticancer Activity: PERK Inhibition

Recent studies highlight fluorinated benzoic acid derivatives (often fused into benzimidazole or indole systems) as inhibitors of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).

  • Pathway: Cancer cells rely on the Unfolded Protein Response (UPR) to survive stress. Blocking PERK prevents the cell from resolving ER stress, driving the cell toward apoptosis.

  • Potency: Fluorination at the C5 or C6 position of the fused ring system has been shown to increase potency by 3-fold compared to non-fluorinated analogs (IC

    
     values dropping from nanomolar to sub-nanomolar ranges).
    
Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of these derivatives.

G cluster_bacteria Antimicrobial Pathway (Bacteria) cluster_cancer Anticancer Pathway (Tumor Cell) Compound Fluorinated Benzoic Acid Derivative FabI FabI/FabH Enzyme Compound->FabI Competitive Inhibition Membrane Cell Membrane Compound->Membrane Lipophilic Insertion PERK PERK Kinase Compound->PERK Allosteric Blockade FA_Block Block Fatty Acid Synthesis FabI->FA_Block Lysis Bacterial Lysis Membrane->Lysis FA_Block->Lysis ER_Stress Unresolved ER Stress PERK->ER_Stress Prevents Rescue Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis

Figure 1: Dual mechanism of action targeting Bacterial FAB enzymes and Cancer PERK pathways.

Part 3: Experimental Protocols

Synthesis of 4-Fluorobenzoic Acid Hydrazide

This is the foundational precursor for generating bioactive hydrazone libraries.

Reagents: 4-Fluorobenzoic acid, Ethanol (absolute), H


SO

(conc.), Hydrazine hydrate (99%).

Protocol:

  • Esterification: Dissolve 0.1 mol of 4-fluorobenzoic acid in 50 mL absolute ethanol. Add 1 mL conc. H

    
    SO
    
    
    
    . Reflux for 8 hours. Neutralize with NaHCO
    
    
    , extract with ethyl acetate, and evaporate to yield ethyl 4-fluorobenzoate.
  • Hydrazide Formation: Dissolve the ester (0.05 mol) in 30 mL ethanol. Add hydrazine hydrate (0.1 mol) dropwise.

  • Reflux: Heat the mixture at reflux for 6–10 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the mixture. The solid hydrazide will precipitate. Filter, wash with cold ethanol, and recrystallize from ethanol.

  • Validation: Confirm structure via IR (look for C=O at ~1650 cm

    
     and NH/NH
    
    
    
    at 3200–3300 cm
    
    
    ).
Biological Screening: MTT Cytotoxicity Assay

To validate anticancer potential, the MTT assay measures metabolic activity as a proxy for viability.

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Phosphate Buffered Saline (PBS).

Step-by-Step Workflow:

  • Seeding: Seed tumor cells (e.g., HeLa or MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment: Add the fluorinated derivative (dissolved in DMSO, final DMSO < 0.1%) at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a Doxorubicin positive control.

  • Incubation: Incubate for 48 hours at 37°C / 5% CO

    
    .
    
  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Conversion: Incubate for 4 hours. Mitochondrial dehydrogenases in live cells convert yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm). Calculate IC

    
     using non-linear regression.
    

Self-Validating Check: If the DMSO control wells show <90% viability compared to media-only wells, the solvent concentration is toxic; repeat with lower DMSO.

Part 4: Computational Modeling (In Silico)

Before wet-lab synthesis, docking studies predict binding affinity.

Workflow Visualization (DOT):

Workflow Start Start: Fluorinated Ligand Design Prep_Ligand Ligand Prep (Minimize Energy, DFT) Start->Prep_Ligand Prep_Protein Protein Prep (Remove H2O, Add Polar H) Start->Prep_Protein Docking Molecular Docking (AutoDock Vina/Gold) Prep_Ligand->Docking Grid_Gen Grid Generation (Active Site Definition) Prep_Protein->Grid_Gen Grid_Gen->Docking Analysis Interaction Analysis (H-bonds, Halogen bonds) Docking->Analysis

Figure 2: Standard workflow for in silico validation of fluorinated derivatives.

References

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)... Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles Source: Royal Society of Chemistry (RSC Advances) URL:[4][Link]

  • Fluorination methods in drug discovery Source: Organic & Biomolecular Chemistry URL:[Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Exploratory

A Technical Guide to 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid: A Privileged Scaffold in Modern Drug Discovery

Abstract This technical guide provides a comprehensive literature review and a forward-looking analysis of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261460-04-1).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive literature review and a forward-looking analysis of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261460-04-1). While specific biological data for this compound is not extensively published, its structural motifs—a diaryl ether backbone, a fluorine substituent, and a trifluoromethoxy group—position it as a high-potential scaffold for medicinal chemistry and drug development. This document synthesizes information on the established roles of these functional groups in approved therapeutics, proposes a robust synthetic pathway, and outlines detailed protocols for its initial biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated chemical entities in their discovery programs.

Introduction: The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] These "super-stable" functional groups can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity with biological targets.[1][3]

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is an exemplar of this design strategy. It combines:

  • A benzoic acid handle, providing a convenient point for derivatization or interaction with target proteins.

  • A diaryl ether linkage , a common structural motif in biologically active compounds.

  • A 5-fluoro substituent, which can influence pKa and metabolic stability.

  • A 3-trifluoromethoxyphenyl group, a key pharmacophore found in several FDA-approved drugs, valued for its significant impact on lipophilicity and metabolic profile.[4][5]

This guide will explore the synthesis and potential applications of this promising, yet underexplored, chemical entity.

Physicochemical Properties & Identification

A clear identification of the core compound is critical for any research endeavor.

PropertyValueReference
CAS Number 1261460-04-1CRO Splendid Lab Pvt. Ltd.
Molecular Formula C₁₄H₈F₄O₃CRO Splendid Lab Pvt. Ltd.
Molecular Weight 300.21 g/mol CRO Splendid Lab Pvt. Ltd.
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)OC2=CC(=CC=C2)OC(F)(F)FPubChem
Structure Chemical structure of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Proposed Synthesis and Characterization Workflow

As no specific synthesis is broadly published, a plausible and robust route can be designed based on established organometallic reactions. The Ullmann condensation (or Ullmann-type ether synthesis) is the most direct and historically validated method for constructing the diaryl ether bond central to this molecule.[6][7][8]

The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[7][9] Modern iterations of this reaction utilize soluble copper catalysts and ligands to achieve higher yields under milder conditions than the traditional high-temperature protocols.[6][9]

Proposed Synthetic Route: Ullmann Condensation

A logical two-reagent approach involves the coupling of 3-bromo-5-fluorobenzoic acid with 3-(trifluoromethoxy)phenol.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A 3-Bromo-5-fluorobenzoic Acid C Catalyst: CuI (Copper(I) Iodide) Ligand: L-Proline or DM-Glycine Base: K2CO3 or Cs2CO3 Solvent: DMSO or DMF Temperature: 90-120 °C A->C B 3-(Trifluoromethoxy)phenol B->C E Workup: Aqueous HCl wash C->E Ullmann Coupling D 5-Fluoro-3-(3-trifluoromethoxyphenyl) benzoic acid F Purification: Recrystallization or Column Chromatography E->F F->D G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Intracellular Kinase (e.g., SRC, ABL, MEK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Triggers Inhibitor 5-Fluoro-3-(3-trifluoromethoxyphenyl) benzoic acid (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic Acid via Preparative Reversed-Phase HPLC

Abstract This application note provides a comprehensive, field-proven protocol for the chromatographic purification of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, a key building block in contemporary drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the chromatographic purification of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, a key building block in contemporary drug discovery. The strategic incorporation of fluorine and trifluoromethoxy moieties into the biaryl benzoic acid scaffold presents unique purification challenges due to the compound's specific physicochemical properties, including high hydrophobicity and acidity. This guide details a robust preparative High-Performance Liquid Chromatography (HPLC) method, emphasizing the scientific rationale behind parameter selection to ensure high purity, yield, and throughput. We will delve into method development, scale-up considerations, and post-purification analysis, providing a self-validating protocol for obtaining this valuable intermediate in a highly pure form, suitable for downstream applications in medicinal chemistry and pharmaceutical development.

Introduction: The Significance of Fluorinated Biaryl Benzoic Acids

The synthesis of complex, highly functionalized molecules is a cornerstone of modern pharmaceutical research. 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid represents a class of compounds of significant interest due to the unique properties imparted by its fluorine substituents. The presence of a fluorine atom and a trifluoromethoxy group can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Consequently, obtaining this intermediate in a highly pure form is critical, as even minor impurities can confound biological assays and compromise the integrity of subsequent synthetic steps.

This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This synthetic route, while efficient, can introduce a range of process-related impurities that are often structurally similar to the target compound, making their removal challenging. Common impurities may include:

  • Homocoupling byproducts: Dimers of the starting boronic acid/ester or the aryl halide.

  • Starting materials: Unreacted 3-bromo-5-fluorobenzoic acid and 3-(trifluoromethoxy)phenylboronic acid.

  • Protodeboronation product: 3-fluoro-benzoic acid.

  • Residual palladium catalyst: Which must be removed to very low levels for pharmaceutical applications.

Given the limitations of classical purification techniques like recrystallization for removing such a diverse array of structurally similar impurities, preparative reversed-phase HPLC emerges as the method of choice for achieving the high purity required for pharmaceutical development.

Foundational Principles: Method Development Strategy

The successful purification of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid hinges on a rationally designed reversed-phase HPLC method. The core principle of reversed-phase chromatography is the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[1] Separation is primarily driven by the hydrophobicity of the analytes; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

For an ionizable compound like a carboxylic acid, the pH of the mobile phase is a critical parameter. The acidity of the carboxylic acid group, characterized by its pKa, dictates its ionization state at a given pH. When the mobile phase pH is above the pKa, the carboxylic acid will be deprotonated to its carboxylate form, which is significantly more polar and will have very poor retention on a reversed-phase column.[2] Conversely, when the mobile phase pH is below the pKa, the compound exists predominantly in its neutral, protonated form, which is more hydrophobic and will be well-retained. A general rule of thumb is to adjust the mobile phase pH to at least two units below the compound's pKa to ensure complete protonation and achieve sharp, symmetrical peaks.[3]

The pKa of benzoic acid is approximately 4.2. The presence of electron-withdrawing fluorine and trifluoromethoxy groups will increase the acidity of the carboxylic acid, lowering its pKa. It is reasonable to estimate the pKa of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid to be in the range of 3.0-3.5. Therefore, acidifying the mobile phase to a pH of approximately 2.0-2.5 is essential for optimal separation. This is typically achieved by adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase.

Experimental Protocol: Preparative HPLC Purification

This protocol is designed for the purification of gram-scale quantities of crude 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, assuming a starting purity of approximately 85-90%.

Materials and Instrumentation
  • Instrumentation:

    • Preparative HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Mass spectrometer (optional but recommended for fraction analysis).

    • Fraction collector.

    • Rotary evaporator.

    • Lyophilizer or high-vacuum oven.

  • Chemicals and Reagents:

    • Crude 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Dimethyl sulfoxide (DMSO), analytical grade.

  • Columns:

    • Analytical Column: C18, 5 µm, 4.6 x 150 mm (for method development).

    • Preparative Column: C18, 10 µm, 50 x 250 mm (for scale-up).

Analytical Method Development (Scouting Gradient)

Before proceeding to the preparative scale, it is crucial to develop and optimize the separation on an analytical scale.[4]

  • Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

This scouting gradient will provide an initial assessment of the retention time of the target compound and the separation from its impurities. The goal is to achieve good resolution between the main peak and any significant impurities.

Preparative Method and Purification Workflow

The analytical method is now scaled up for preparative purification.

  • Sample Preparation: Dissolve the crude 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid in a minimal amount of DMSO, then dilute with the initial mobile phase composition (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a final concentration of 20-50 mg/mL. Ensure the sample is fully dissolved before injection.

  • Preparative HPLC Conditions:

ParameterSettingRationale
Column C18, 10 µm, 50 x 250 mmLarger diameter and particle size for higher loading capacity.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Flow Rate 80 mL/minScaled up from the analytical flow rate to maintain linear velocity.
Gradient Optimized based on scouting run (e.g., 60-85% B over 30 min)A shallower gradient around the elution point of the target improves resolution.
Injection Volume 5-10 mL (depending on concentration)Maximize throughput without compromising resolution.
Detection 254 nmA common wavelength for aromatic compounds.
Fraction Collection Triggered by UV signal threshold and/or slopeTo selectively collect the peak corresponding to the pure product.
  • Post-Purification Work-up:

    • Combine the pure fractions as identified by analytical HPLC.

    • Remove the majority of the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized directly or the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with water to remove residual TFA, dried over sodium sulfate, and concentrated in vacuo to yield the purified solid.

Purity Analysis

The purity of the final product should be confirmed using the analytical HPLC method developed earlier. A purity of >99% is typically achievable with this protocol. Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should be performed to confirm the structure and identity of the purified compound.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the purification process.

PurificationWorkflow cluster_prep Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude Product (5-Fluoro-3-(3-trifluoro- methoxyphenyl)benzoic acid) Dissolve Dissolution (DMSO/Mobile Phase) Crude->Dissolve Solubilize Injection Injection Dissolve->Injection Load Sample Column C18 Preparative Column Injection->Column Chromatographic Process Separation Gradient Elution Column->Separation Chromatographic Process Detection UV Detection (254 nm) Separation->Detection Chromatographic Process Collection Fraction Collection Detection->Collection Chromatographic Process Pooling Pool Pure Fractions Collection->Pooling Analyze & Pool SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval Work-up Isolation Isolation (Lyophilization/Extraction) SolventRemoval->Isolation Work-up FinalProduct Pure Product (>99% Purity) Isolation->FinalProduct Work-up

Caption: Workflow for the preparative HPLC purification of the target compound.

Discussion: Causality and Self-Validation

The protocol described is designed to be a self-validating system. The initial analytical scouting run not only determines the optimal separation conditions but also provides a baseline chromatogram of the crude material. This allows for a direct comparison with the chromatogram of the final purified product, offering a clear visual confirmation of impurity removal.

The choice of a C18 stationary phase is based on the high hydrophobicity of the target molecule, imparted by the two aromatic rings and the trifluoromethoxy group. The use of acetonitrile as the organic modifier is standard for reversed-phase chromatography and generally provides good peak shapes for aromatic compounds. The critical element of this protocol is the acidification of the mobile phase with 0.1% TFA. This ensures that the carboxylic acid remains in its non-ionized form, leading to predictable and reproducible retention behavior.

Fraction collection triggered by the UV signal allows for precise isolation of the main product peak, minimizing cross-contamination from closely eluting impurities. Subsequent analytical HPLC of the collected fractions confirms the purity of the pooled material before the final work-up, preventing unnecessary processing of impure fractions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chromatographic purification of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. By understanding the chemical nature of the target compound and its likely impurities, a robust preparative reversed-phase HPLC method has been developed. This method, centered on the control of mobile phase pH to suppress analyte ionization, allows for the efficient and reliable isolation of the target compound with a purity exceeding 99%. This protocol is intended to serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the production of high-quality materials for drug discovery and development programs.

References

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Nouryon. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

  • Dwight R. Stoll. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]

Sources

Application

Strategic Utilization of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid: Physicochemical Optimization and Synthetic Protocols

Executive Summary: The "Privileged" 1,3,5-Vector In modern drug discovery, the 1,3,5-substituted benzene scaffold represents a "privileged structure" capable of probing distinct regions of a biological target's binding p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 1,3,5-Vector

In modern drug discovery, the 1,3,5-substituted benzene scaffold represents a "privileged structure" capable of probing distinct regions of a biological target's binding pocket. This guide focuses on 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid , a high-value intermediate that combines three critical medicinal chemistry design elements:

  • Solubility & Attachment: A carboxylic acid anchor (C1) for amide library generation.

  • Metabolic Blocking: A fluorine atom (C5) to block P450-mediated oxidation and modulate core acidity.

  • Lipophilic Extension: A meta-trifluoromethoxy biaryl system (C3) that acts as a "super-hydrophobic" probe with unique orthogonal conformation.

This document provides validated protocols for synthesizing, functionalizing, and deploying this scaffold to optimize potency and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Physicochemical Profile & Design Logic

The "Super-Ether" Effect (-OCF3)

The 3-trifluoromethoxyphenyl moiety is not merely a bulky spacer; it is a critical modulator of lipophilicity and conformation. Unlike a methoxy group (-OCH3), the trifluoromethoxy group (-OCF3) adopts a conformation orthogonal to the phenyl ring to minimize electronic repulsion, creating a unique 3D shape.

Table 1: Substituent Parameter Comparison | Substituent | Hammett


 (Electronic) | Hansch 

(Lipophilicity) | Metabolic Stability | | :--- | :--- | :--- | :--- | | -H | 0.00 | 0.00 | Low | | -CH3 | -0.17 | 0.56 | Low (Benzylic oxid.) | | -OCH3 | -0.27 | -0.02 | Low (Demethylation) | | -Cl | 0.23 | 0.71 | High | | -CF3 | 0.54 | 0.88 | High | | -OCF3 | 0.35 | 1.04 | High |

Note: The -OCF3 group provides the highest lipophilicity boost (Hansch


) while maintaining moderate electron-withdrawing capability, making it a "Super-Halogen" bioisostere.
The Fluorine Block (C5)

The fluorine atom at position 5 serves two roles:

  • Metabolic Armor: It blocks the position meta to the biaryl bond and meta to the carboxylate, a common "soft spot" for CYP450 hydroxylation.

  • pKa Modulation: The electron-withdrawing nature of F (and the biaryl system) lowers the pKa of the benzoic acid (approx. pKa 3.5–3.8 vs. 4.2 for benzoic acid), strengthening ionic interactions with basic residues (e.g., Arginine, Lysine) in the binding pocket.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Use this protocol if the building block is not commercially available or if derivative scaffolds are required.

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: Coupling 3-bromo-5-fluorobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid.

Reagents:

  • Substrate: 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • Boronic Acid: 3-(Trifluoromethoxy)phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM complex (0.03 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a 3-neck round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Charging: Add the aryl bromide, boronic acid, and base to the flask under a positive stream of nitrogen.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM last. The solution should turn orange/red.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M-H]- = 299.0).

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black.

    • Acidify the filtrate to pH ~2 using 1N HCl. The product will precipitate as a white solid.[1]

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water is usually sufficient. If not, perform flash chromatography (Hexane/EtOAc + 1% Acetic Acid).

Protocol B: Library Generation (Amide Coupling)

Use this protocol to attach the scaffold to amines (fragments) for SAR exploration.

Reaction Type: HATU-Mediated Amidation Objective: Efficient coupling to potentially sterically hindered or electron-deficient amines.[2]

Reagents:

  • Scaffold: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)

  • Amine Partner: R-NH2 (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Hunig’s Base) (3.0 eq)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid scaffold and HATU in anhydrous DMF. Stir at room temperature for 5 minutes. Observation: Solution may turn slightly yellow.

  • Base Addition: Add DIPEA. Stir for another 2 minutes to ensure formation of the active ester (OAt-ester).

  • Coupling: Add the amine partner.

  • Incubation: Stir at room temperature for 2–16 hours.

    • Troubleshooting: If the amine is unreactive (e.g., an aniline with electron-withdrawing groups), heat to 50°C or switch to the Acyl Fluoride Protocol (using Cyanuric Fluoride + Pyridine).

  • Quench: Dilute with water. If the product is solid, filter it. If oil, extract with EtOAc.

  • Wash: Wash organic layer with Sat.

    
     (removes unreacted acid) and 1N HCl (removes unreacted amine/DIPEA).
    

Visualization of Workflows

Synthetic & Logic Pathway

The following diagram illustrates the synthesis of the core and the decision logic for using this specific scaffold in a medicinal chemistry campaign.

MedChemWorkflow Start Target: Hydrophobic Pocket (Kinase/Protease) Scaffold Scaffold Selection: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Start->Scaffold Requirement: Biaryl Extension Synthesis Protocol A: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Scaffold->Synthesis If not commercial Activation Carboxyl Activation (HATU/DIPEA) Scaffold->Activation If commercial Synthesis->Activation Library Amide Library Generation (R-NH2) Activation->Library Analysis SAR Analysis Library->Analysis Outcome1 High Potency (Lipophilic Contact) Analysis->Outcome1 Success Outcome2 Metabolic Instability (Oxidation) Analysis->Outcome2 Failure Outcome2->Scaffold Re-design: Add F at C5 (Block Metabolism)

Caption: Workflow for scaffold selection, synthesis, and iterative SAR optimization.

Metabolic Blocking Strategy

This diagram visualizes why the 5-Fluoro and 3-OCF3 positions are chosen to enhance stability.

MetabolicStability Core Benzoic Acid Core Site1 C3 Position (Biaryl Attachment) Core->Site1 Site2 C5 Position (Fluorine Block) Core->Site2 P450 CYP450 Enzyme P450->Site2 Attack Attempted Site1->Core Lipophilic Shielding (-OCF3) Metabolism Hydroxylation blocked Site2->Metabolism C-F Bond Strength (116 kcal/mol)

Caption: Mechanistic rationale for fluorination: C-F bond strength prevents oxidative metabolism.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

Sources

Method

Application Notes &amp; Protocols: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid as a Premier Building Block for Active Pharmaceutical Ingredients (APIs)

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid . While specific literature on this exact biphenyl scaffold is emerging, its constituent motifs—a fluorinated benzoic acid, a trifluoromethoxy-substituted phenyl ring, and a biphenyl core—are cornerstones of modern API design. This guide extrapolates from established chemical principles and related structures to present its physicochemical properties, medicinal chemistry rationale, and detailed, field-proven protocols for its use in synthesizing advanced pharmaceutical intermediates. We focus on its primary reactive handle, the carboxylic acid, for amide bond formation and propose a robust synthetic route to the building block itself via Suzuki-Miyaura cross-coupling.

Introduction: The Strategic Value in API Design

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a sophisticated building block engineered for the synthesis of next-generation APIs. Its structure is a deliberate convergence of three high-value pharmacophores:

  • Fluorine Atom: The strategic placement of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] Its high electronegativity can also modulate the acidity (pKa) of the carboxylic acid and influence non-covalent interactions with protein targets, potentially increasing binding affinity.[3][4]

  • Trifluoromethoxy (-OCF3) Group: Often considered a "super-methyl" group, the -OCF3 moiety is a highly lipophilic and metabolically stable bioisostere.[5] Its incorporation can improve a drug candidate's membrane permeability, bioavailability, and resistance to enzymatic degradation, which is crucial for agents targeting the central nervous system (CNS) or requiring a longer half-life.[5][6]

  • Carboxylic Acid Handle: This functional group is the primary site for synthetic elaboration. It provides a reliable anchor point for amide bond formation—the most common linkage in small-molecule drugs—allowing for the straightforward coupling of this complex scaffold to a diverse array of amine-containing fragments.[7]

The combination of these features in a rigid biphenyl framework makes this molecule an exceptionally valuable starting material for creating compound libraries aimed at complex biological targets.

Physicochemical & Structural Data

Precise experimental data for this specific molecule is not widely published. The following table consolidates available and predicted information to guide experimental design.

PropertyValueSource
IUPAC Name 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid-
CAS Number 1261460-04-1[8]
Molecular Formula C₁₄H₈F₄O₃[8]
Molecular Weight 300.21 g/mol [8]
Appearance Predicted: White to off-white solid-
Solubility Predicted: Soluble in polar organic solvents (DMF, DMSO, THF, MeOH)-

Core Synthetic Strategies & Rationale

The synthetic utility of this building block is centered on two key transformations: the derivatization of its carboxylic acid and the method of its own construction, which informs its potential for analogue synthesis.

Proposed Synthesis of the Building Block via Suzuki-Miyaura Coupling

The biphenyl core of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid strongly suggests its own synthesis relies on a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[9] This is a powerful and versatile C-C bond-forming reaction widely used in the pharmaceutical industry for its mild conditions and broad functional group tolerance.[10]

A logical retrosynthetic analysis points to two commercially available or readily synthesized precursors: 3-Bromo-5-fluorobenzoic acid and (3-Trifluoromethoxyphenyl)boronic acid .

G cluster_products Target Building Block cluster_reagents Key Precursors target 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid reagent1 3-Bromo-5-fluorobenzoic acid target->reagent1 Suzuki-Miyaura Coupling reagent2 (3-Trifluoromethoxyphenyl)boronic acid target->reagent2 Suzuki-Miyaura Coupling G cluster_workflow Amide Coupling Workflow A Carboxylic Acid + EDC B O-Acylisourea (Unstable Intermediate) A->B Activation C HOBt-Ester (Activated Intermediate) B->C HOBt (Suppresses Side Reaction) F N-Acylurea (Side Product) B->F Rearrangement (Without HOBt) E Target Amide C->E Nucleophilic Attack D Amine (R-NH2) D->E

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Disclaimer: These protocols are generalized templates and must be performed by qualified personnel in a controlled laboratory setting. All reactions should be monitored for progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.

Protocol 1: Synthesis of the Building Block via Suzuki-Miyaura Coupling

This protocol outlines a plausible method for the gram-scale synthesis of the title compound.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • (3-Trifluoromethoxyphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tricyclohexylphosphine [PCy₃] (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-5-fluorobenzoic acid, (3-Trifluoromethoxyphenyl)boronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 15 minutes.

  • In a separate flask, dissolve Pd(OAc)₂ and PCy₃ in degassed toluene to pre-form the catalyst.

  • Add the catalyst solution and the remaining degassed toluene/water solvent mixture to the reaction vessel. [11]5. Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by LC-MS.

  • Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. c. Transfer the filtrate to a separatory funnel and wash with water. d. Acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will precipitate the product. e. Extract the aqueous layer twice with ethyl acetate. f. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield the final product.

Protocol 2: General Procedure for Amide Coupling

This protocol describes a robust method for coupling the title compound with a generic primary or secondary amine.

Materials:

  • 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid in anhydrous DMF in a dry reaction flask under an inert atmosphere.

  • Add HOBt and EDC·HCl to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [12]3. Add the desired amine, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting benzoic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic solution sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl (to remove excess DIPEA and EDC-urea), saturated aqueous NaHCO₃ (to remove HOBt and unreacted starting acid), and finally with brine. [13] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

Representative Amide Coupling Data (Exemplary)

The following table provides expected outcomes for coupling with various amine types, based on established principles. [14]Yields are highly dependent on the specific amine and purification efficiency.

EntryAmine PartnerExpected ReactivityPotential ChallengesTypical Yield Range
1BenzylamineHighNone>85%
2Aniline (electron-neutral)ModerateLower nucleophilicity60-80%
34-Nitroaniline (electron-deficient)LowRequires longer reaction times or stronger coupling agents (e.g., HATU)<50%
4Diisopropylamine (sterically hindered)Low-ModerateSteric hindrance may slow the reaction40-70%

Conclusion

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid represents a highly valuable and strategically designed building block for modern drug discovery. Its key structural features offer medicinal chemists a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The straightforward reactivity of its carboxylic acid handle via standard amide coupling protocols, combined with a plausible and scalable synthesis, ensures its utility in the rapid generation of diverse and novel chemical entities destined for API development pipelines.

References

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved February 7, 2026, from [Link]

  • Dakota Chemicals. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved February 7, 2026, from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. Retrieved February 7, 2026, from [Link]

  • Al-Karmalawy, A. A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]

  • Royal Society of Chemistry. (2025, March 23). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4038-4051. [Link]

  • ACS Publications. (2024, August 27). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 7, 2026, from [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved February 7, 2026, from [Link]

  • Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 7, 2026, from [Link]

  • Thieme. (2025, August 7). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 5). (PDF) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Retrieved February 7, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 7, 2026, from [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved February 7, 2026, from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids.... Retrieved February 7, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: Optimized Amide Coupling Strategies for Lipophilic, Electron-Deficient Biaryl Acids

Target Molecule: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid CAS: 1183674-44-3 (Representative) Application: Medicinal Chemistry, Lead Optimization, Fragment-Based Drug Discovery Introduction & Compound Analysis Th...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid CAS: 1183674-44-3 (Representative) Application: Medicinal Chemistry, Lead Optimization, Fragment-Based Drug Discovery

Introduction & Compound Analysis

This application note details the protocol for generating amide bonds using 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid . This specific building block presents a unique set of electronic and physicochemical challenges that distinguish it from standard benzoic acid couplings.

Structural Deconstruction

To select the correct coupling agent, we must understand the substrate's behavior:

  • Electronic Deactivation (The "Acidic" Problem): The presence of a Fluorine atom (position 5) and a Trifluoromethoxy group (position 3) exerts a strong electron-withdrawing effect (EWG) via induction.

    • Consequence: The carboxylic acid is significantly more acidic (

      
       < 4.0) than unsubstituted benzoic acid (
      
      
      
      ~4.2). The resulting carboxylate anion is less nucleophilic, making the initial attack on the coupling reagent (e.g., HATU or EDC) the rate-limiting step.
  • Steric Environment: The 3,5-substitution pattern creates a "meta-shielding" effect. While not as hindered as an ortho-substituted acid, the bulky

    
     group can impede the approach of bulky coupling reagents.
    
  • Lipophilicity (The Solubility Problem): The

    
     and biaryl character significantly increase 
    
    
    
    . This molecule is likely insoluble in water and sparingly soluble in pure methanol.
    • Requirement: Reactions must use aprotic, polar organic solvents (DMF, DMAc, NMP) or halogenated solvents (DCM).

Strategic Decision Matrix

Based on these properties, standard carbodiimide coupling (EDC/NHS) is often too slow or low-yielding. We recommend three tiered protocols:

  • Method A (HATU): The Gold Standard for small-scale discovery (High cost, high yield).

  • Method B (T3P): The Scalable Solution (Lower cost, easiest workup, high tolerance for EWG acids).

  • Method C (Acid Chloride): The "Break-Glass" method for extremely non-nucleophilic amines (e.g., anilines).

Pre-Reaction Planning

Solvent Selection Table
SolventSuitabilityNotes
DMF (N,N-Dimethylformamide)Excellent Best solubilizer for the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

group. Hard to remove (high BP).
DCM (Dichloromethane)Good Good for Method C. May not dissolve the acid fully at high concentrations.
EtOAc (Ethyl Acetate)Method B Only T3P is often supplied in EtOAc. Good for workup.
Water/MeOH Poor Avoid. Substrate will crash out; hydrolysis risk.
Reagent Stoichiometry

Unless otherwise noted in specific protocols:

  • Acid (Limiting Reagent): 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • Base (DIEA/TEA): 3.0 – 4.0 equiv (Crucial: The acid must be fully deprotonated to react with uronium/phosphonium salts).

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput synthesis, precious amines, <100 mg scale.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At active ester.[1] The 7-aza nitrogen provides an anchimeric assistance effect that accelerates the reaction, overcoming the weak nucleophilicity of the EWG-substituted benzoate.

Reagents:

  • Acid: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

  • Coupling Agent: HATU[2][1][3][4]

  • Base:

    
    -Diisopropylethylamine (DIEA/Hünig's Base)
    
  • Solvent: Anhydrous DMF

Procedure:

  • Dissolution: In a dry vial, dissolve 1.0 equiv of the Acid in anhydrous DMF (concentration 0.1 M).

  • Activation: Add 2.0 equiv of DIEA. Stir for 2 minutes.

    • Note: The solution may turn slight yellow.

  • Reagent Addition: Add 1.1 equiv of HATU in one portion.

  • Pre-Activation (CRITICAL): Stir at Room Temperature (RT) for 15–30 minutes .

    • Why? Because the acid is electron-deficient, it reacts slowly with HATU. Allowing time for the "Active Ester" (O-At ester) to form before adding the amine prevents the amine from reacting directly with HATU (which forms a non-productive guanidinium byproduct).

  • Amine Addition: Add 1.1 equiv of the Amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (removes free acid/HATU byproducts), water, and brine. Dry over 
    
    
    
    .
Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), difficult purifications, and "green" chemistry.

Mechanism: T3P acts as a cyclic anhydride.[5] It is extremely efficient at extracting water from the reaction. The byproducts are water-soluble, simplifying purification.

Reagents:

  • Acid: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (preferred) or TEA

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Charge: To a flask, add 1.0 equiv Acid, 1.1 equiv Amine, and solvent (EtOAc, 0.2 M).

  • Base Addition: Add 3.0 equiv Pyridine. Cool to 0°C.

  • T3P Addition: Dropwise add 1.5 equiv T3P solution.

    • Exotherm Warning: T3P addition can be exothermic.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1M HCl (to remove Pyridine), then 1M NaOH (to remove unreacted Acid). The organic layer typically contains pure product.

Protocol C: Acid Chloride Generation (The "Nuclear Option")

Best for: Extremely non-nucleophilic amines (e.g., electron-poor anilines) where HATU fails.

Procedure:

  • Dissolve 1.0 equiv Acid in anhydrous DCM.

  • Add catalytic DMF (1–2 drops).

  • Add 1.2 equiv Oxalyl Chloride dropwise at 0°C.

  • Stir 1 hour at RT (gas evolution must cease).

  • Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Redissolve in DCM/Pyridine and add the Amine immediately.

Visualization & Logic

Decision Tree for Method Selection

CouplingStrategy Start Start: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid CheckScale Check Scale & Amine Type Start->CheckScale IsDiscovery Is this Discovery Scale (<100mg)? CheckScale->IsDiscovery IsAmineWeak Is Amine Non-Nucleophilic? IsDiscovery->IsAmineWeak Yes MethodB Method B: T3P/Pyridine (Clean Workup, Scalable) IsDiscovery->MethodB No (Scale-up) MethodA Method A: HATU/DIEA (High Yield, Fast) IsAmineWeak->MethodA No (Aliphatic Amine) MethodC Method C: Acid Chloride (High Reactivity) IsAmineWeak->MethodC Yes (e.g., Aniline)

Figure 1: Strategic decision matrix for selecting the optimal coupling protocol based on scale and amine reactivity.

Mechanistic Workflow (HATU Activation)

Mechanism Acid Acid Substrate (EWG Deactivated) Carboxylate Carboxylate Anion (Weak Nucleophile) Acid->Carboxylate Deprotonation Base DIEA (Base) Base->Carboxylate ActiveEster O-At Active Ester (Highly Electrophilic) Carboxylate->ActiveEster Slow Attack on HATU (Rate Limiting Step) HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product Fast Amine Attack Amine Target Amine Amine->Product

Figure 2: Reaction pathway highlighting the rate-limiting activation step caused by the electron-withdrawing substituents.

Quality Control & Troubleshooting

Expected Analytical Profile
  • LCMS: The product will be highly lipophilic. Expect a significant retention time shift compared to the starting acid.

  • Mass Spec: Look for the parent ion

    
    . The trifluoromethoxy group adds mass +85 Da compared to a methoxy; the fluorine adds +18 Da compared to hydrogen.
    
  • 1H NMR: The amide proton (NH) typically appears between 6.0–8.5 ppm. The disappearance of the broad carboxylic acid singlet (>10 ppm) confirms reaction completion.

Common Failure Modes
ObservationDiagnosisSolution
Low Conversion (Acid remains) Incomplete activation due to EWG.Increase pre-activation time (Step 4, Protocol A) to 60 mins. Switch to Protocol C.
Guanidinium Byproduct Amine reacted with HATU directly.Strictly follow the pre-activation step. Do not mix HATU and Amine before the Acid.
Precipitation Product insolubility.[3]Add a co-solvent like THF or increase DMF volume.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[5] Organic Process Research & Development.

  • PubChem Compound Summary. (n.d.). 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid (Isomer Analog Data). National Library of Medicine.[6] [6]

Sources

Method

Application Notes and Protocols for the Synthesis and Utilization of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid in the Development of Novel PARP Inhibitors

Introduction: The Strategic Imperative for Advanced Intermediates in PARP Inhibitor Design Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Advanced Intermediates in PARP Inhibitor Design

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignancies harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] The mechanism of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells already deficient in double-strand break repair, provides a powerful therapeutic window.[1] The design of potent and selective PARP inhibitors is an ongoing endeavor in medicinal chemistry, with a focus on optimizing pharmacodynamic and pharmacokinetic profiles.

This technical guide delves into the synthesis and application of a strategic chemical intermediate, 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261460-04-1).[3] The unique substitution pattern of this molecule—featuring both a fluorine atom and a trifluoromethoxy group—is not accidental. It is a deliberate design choice aimed at leveraging the distinct physicochemical properties of these functionalities to enhance the efficacy and drug-like properties of the final PARP inhibitor.[4][5][6]

The fluorine atom can improve metabolic stability and binding affinity through favorable electrostatic interactions, while the trifluoromethoxy group is a highly lipophilic moiety that can enhance membrane permeability and metabolic resistance.[4][5] This guide will provide a comprehensive overview of the rationale behind using this intermediate, a detailed protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and its subsequent application in the synthesis of a novel PARP inhibitor scaffold.

The Rationale for Fluorination: Enhancing Drug-like Properties

The strategic incorporation of fluorine and fluorine-containing groups is a well-established strategy in modern drug design.[5][6] In the context of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, these substitutions are anticipated to confer several advantages:

  • Metabolic Stability: The trifluoromethoxy group is significantly more resistant to oxidative metabolism compared to a simple methoxy group, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the final drug molecule.

  • Enhanced Lipophilicity: The trifluoromethoxy substituent is one of the most lipophilic groups used in medicinal chemistry, which can improve a compound's ability to cross cellular membranes and reach its intracellular target.[4]

  • Modulation of pKa: The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups can influence the acidity of the benzoic acid proton, which can in turn affect the molecule's solubility and interactions with biological targets.

  • Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of the PARP enzyme, potentially leading to increased inhibitor potency.[6]

Synthetic Workflow: From Building Blocks to the Final Intermediate

The synthesis of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry.[7] The general workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Coupled Intermediate cluster_3 Hydrolysis cluster_4 Final Product A Methyl 3-bromo-5-fluorobenzoate C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B 3-(Trifluoromethoxy)phenylboronic acid B->C D Methyl 5-fluoro-3-(3-trifluoromethoxyphenyl)benzoate C->D C-C bond formation E Base (e.g., NaOH or LiOH) Solvent (e.g., THF/Water) D->E F 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid E->F Ester hydrolysis

Caption: Synthetic workflow for 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

This protocol details the synthesis of the title compound from commercially available starting materials.

Materials and Reagents:

ReagentCAS NumberSupplier Example
Methyl 3-bromo-5-fluorobenzoate133059-42-0Sigma-Aldrich
3-(Trifluoromethoxy)phenylboronic acid179113-90-7Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7Fisher Scientific
Toluene, Anhydrous108-88-3Acros Organics
Tetrahydrofuran (THF)109-99-9J.T. Baker
Sodium Hydroxide (NaOH)1310-73-2EMD Millipore
Hydrochloric Acid (HCl), concentrated7647-01-0VWR
Ethyl Acetate141-78-6Macron Fine Chem
Brine (saturated NaCl solution)N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Alfa Aesar

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-bromo-5-fluorobenzoate (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Suzuki-Miyaura Coupling:

    • Add anhydrous toluene (5 mL per mmol of the bromo-ester) to the flask.

    • In a separate flask, prepare a 2 M aqueous solution of potassium carbonate. Add this solution (3.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation of the Ester Intermediate:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-fluoro-3-(3-trifluoromethoxyphenyl)benzoate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Saponification to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of THF and water (3:1 v/v).

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford 5-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid as a solid.

Protocol 2: Application in the Synthesis of a Novel PARP Inhibitor Scaffold

This protocol describes a representative method for coupling the synthesized benzoic acid to a generic amine-containing pharmacophore, a common step in the synthesis of many PARP inhibitors.

Materials and Reagents:

ReagentCAS NumberSupplier Example
5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid1261460-04-1Synthesized above
Amine-containing pharmacophore (e.g., 4-(aminomethyl)piperidine)3680-94-6TCI America
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1Chem-Impex
N,N-Diisopropylethylamine (DIPEA)7087-68-5Oakwood Chemical
N,N-Dimethylformamide (DMF), Anhydrous68-12-2Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Amide Bond Formation:

    • Add the amine-containing pharmacophore (1.05 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PARP inhibitor candidate.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The synthesized PARP inhibitor, incorporating the 5-fluoro-3-(3-trifluoromethoxyphenyl)benzoyl moiety, is designed to competitively inhibit the PARP enzyme at the NAD⁺ binding site.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) A Single-Strand Break (SSB) B PARP-mediated Repair (BER) A->B C DNA Integrity Maintained B->C D Single-Strand Break (SSB) E PARP Inhibitor Blocks BER D->E F SSB persists, becomes Double-Strand Break (DSB) at replication fork E->F G Defective Homologous Recombination (HR) Repair F->G H Cell Death (Apoptosis) G->H

Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cells.

In cells with functional homologous recombination (HR), the inhibition of PARP is generally not lethal, as the resulting double-strand breaks can be repaired. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the inability to repair these double-strand breaks leads to genomic instability and ultimately, apoptotic cell death.[1]

Conclusion and Future Perspectives

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid represents a highly valuable and strategically designed intermediate for the synthesis of next-generation PARP inhibitors. The deliberate incorporation of fluoro and trifluoromethoxy substituents provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. The protocols detailed herein offer a robust and reproducible pathway for the synthesis of this key intermediate and its subsequent elaboration into potential therapeutic agents. Further exploration of this and similar fluorinated building blocks will undoubtedly continue to enrich the pipeline of novel and effective targeted cancer therapies.

References

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (2017). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Gourley, C., & Balmaña, J. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Medical Chemistry, 67(1), 1-15.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • PubMed. (2010). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. Retrieved from [Link]

  • PubMed. (2022). Inhibitors of PARP: Number crunching and structure gazing. Retrieved from [Link]

  • MDPI. (2015). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Retrieved from [https://www.researchgate.net/publication/374895690_Discovery_of_novel_2345-tetrahydrospirobenzo[c]azepine-11'-cyclohexan]-5-ol_derivatives_as_PARP-1_inhibitors]([Link])

  • PubChem. (n.d.). Niraparib. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Retrieved from [Link]

  • MDPI. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

This Application Note is structured as a comprehensive technical guide for the analytical quantification of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid . This compound, characterized by a biaryl ether scaffold and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical quantification of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid . This compound, characterized by a biaryl ether scaffold and fluorinated substituents, represents a class of lipophilic intermediates critical in the synthesis of modern kinase inhibitors and metabolic modulators.

The protocols below are designed based on First Principles of Analytical Chemistry for lipophilic weak acids, ensuring robustness and compliance with ICH Q2(R1) guidelines.

Introduction & Analytical Strategy

The quantification of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid presents specific challenges due to its structural properties:

  • Lipophilicity: The trifluoromethoxy (-OCF₃) and fluoro (-F) groups significantly increase logP, requiring high-strength organic modifiers for elution.[1]

  • Acidity: As a benzoic acid derivative, it exists in equilibrium between neutral and ionized forms.[1] pH control is critical to prevent peak tailing.

  • UV Absorption: The biaryl system provides a distinct chromophore, but fluorination can induce hypsochromic shifts, necessitating careful wavelength selection.

Analytical Decision Matrix

We employ two distinct methodologies depending on the stage of drug development:

  • Method A (HPLC-UV): For Raw Material Release, Purity Assessment, and Assay (>98% purity target).[1]

  • Method B (LC-MS/MS): For Genotoxic Impurity Screening and Trace Analysis in biological matrices (<1 ppm sensitivity).[1]

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

This method is the "Workhorse" protocol for quality control.[1] It utilizes a C18 stationary phase with acidic mobile phase to suppress ionization, ensuring sharp peak shape for the free acid.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the acidic analyte.[1]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterpH ~2.0 ensures the carboxylic acid (pKa ~3.8) remains protonated (neutral) for retention.[1]
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength required for the lipophilic -OCF₃ group.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 40°CImproves mass transfer and reduces viscosity.[1]
Detection UV @ 230 nm (Primary), 254 nm (Secondary)230 nm targets the benzoyl π-π* transition; 254 nm is standard for aromatic rings.[1]
Injection Vol 5 - 10 µLMinimized to prevent solvent effects on peak shape.[1]
Gradient Program
  • 0.0 min: 40% B[1]

  • 10.0 min: 90% B (Linear Ramp)[1]

  • 12.0 min: 90% B (Hold to elute highly lipophilic dimers)

  • 12.1 min: 40% B[1]

  • 15.0 min: 40% B (Re-equilibration)

Sample Preparation Strategy

Diluent: 50:50 Water:Acetonitrile.[1]

  • Note: Do not dissolve pure standard in 100% Acetonitrile if injecting large volumes, as this causes "solvent wash-through" of early eluting impurities.

Procedure:

  • Weigh 10.0 mg of 5F-3TFMP-BA reference standard.[1]

  • Transfer to a 50 mL volumetric flask.

  • Add 25 mL Acetonitrile and sonicate for 5 minutes (ensure complete dissolution).

  • Dilute to volume with 0.1% H₃PO₄ in Water.

  • Filter through a 0.22 µm PTFE filter (Nylon filters may bind acidic analytes).

Protocol B: LC-MS/MS for Trace Quantification

For pharmacokinetic (PK) studies or cleaning validation, UV detection is insufficient. We utilize Negative Mode Electrospray Ionization (ESI-).

Mass Spectrometry Parameters
  • Ionization Mode: ESI Negative ([-] Mode)

  • Rationale: Carboxylic acids deprotonate easily ([M-H]⁻), providing superior sensitivity over positive mode.[1]

  • Precursor Ion (Q1): m/z 299.0 ([M-H]⁻)[1]

  • Product Ions (Q3):

    • Quantifier:m/z 255.0 (Loss of CO₂, characteristic of benzoic acids).

    • Qualifier:m/z 235.0 (Loss of HF or secondary fragmentation of the biaryl ether).

LC-MS Interface Conditions
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi[1]

  • Capillary Voltage: 3500 V (Negative)

Method Validation (Self-Validating System)

To ensure Trustworthiness , the method must undergo the following validation steps based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before every analysis batch, run the standard 5 times.[1]

  • Requirement: RSD of Peak Area < 2.0%.[1][2][3][4]

  • Tailing Factor: Must be < 1.5 (Critical for acidic analytes).[1]

  • Theoretical Plates: > 5000.

Linearity & Range

Prepare a 5-point calibration curve.[1]

  • Range: 80% to 120% of target concentration (e.g., 0.08 mg/mL to 0.12 mg/mL).

  • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike the analyte into the sample matrix (or placebo) at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision process for selecting the mobile phase pH, a critical step for benzoic acid derivatives.

MethodDevelopment Start Start: Analyte Characterization (pKa ~ 3.8, Lipophilic) ChoicePH Select Mobile Phase pH Start->ChoicePH NeutralPH pH 7.0 (Neutral) ChoicePH->NeutralPH Buffers (Phosphate) AcidicPH pH 2.0 - 3.0 (Acidic) ChoicePH->AcidicPH Acid (TFA/Formic/H3PO4) Ionized Analyte Ionized (COO-) Low Retention Peak Tailing likely NeutralPH->Ionized FinalMethod Final Method: 0.1% H3PO4 / ACN Gradient Ionized->FinalMethod Requires Ion-Pairing (Not Recommended) Protonated Analyte Protonated (COOH) High Retention Sharp Peak Shape AcidicPH->Protonated Protonated->FinalMethod

Caption: Decision logic for mobile phase pH selection to ensure optimal retention and peak shape for benzoic acid derivatives.

Analytical Workflow

This diagram details the step-by-step execution of the analysis.

Workflow Sample Raw Sample (Solid/Liquid) Prep Sample Preparation Dissolve in 50:50 ACN:H2O Filter (0.22 µm PTFE) Sample->Prep Separation HPLC Separation C18 Column, 40°C Gradient Elution Prep->Separation Detection Detection UV (230 nm) or MS/MS (m/z 299 -> 255) Separation->Detection Data Data Analysis Integration & Quantitation Report Generation Detection->Data

Caption: End-to-end analytical workflow from sample intake to data reporting.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Splendid Lab Pvt. Ltd. (n.d.).[5] 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid - Custom Synthesis & Impurity Standards. Retrieved October 26, 2023. Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • PubChem. (n.d.).[1] Compound Summary: 3-Fluoro-5-(trifluoromethyl)benzoic acid (Structural Analog Reference).[1][6] National Library of Medicine. Link (Note: Cited for structural analog comparison regarding pKa and solubility properties in the absence of direct literature for the specific biaryl ether isomer).

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing mobile phase for HPLC separation of fluorinated benzoic acid isomers"

Topic: Optimizing Mobile Phase for HPLC Separation of Fluorinated Benzoic Acid Isomers Status: Operational | Tier: Level 3 (Advanced Method Development) Mission Statement Welcome to the Advanced Chromatography Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase for HPLC Separation of Fluorinated Benzoic Acid Isomers

Status: Operational | Tier: Level 3 (Advanced Method Development)

Mission Statement

Welcome to the Advanced Chromatography Support Center. You are likely here because standard C18 protocols are failing to resolve your positional isomers (


-, 

-,

-fluorobenzoic acid) or you are experiencing severe peak tailing.

Fluorinated benzoic acids present a "perfect storm" of chromatographic challenges:

  • Isomeric Similarity: The hydrophobic difference between a meta- and para- fluorine substitution is negligible on standard alkyl phases.

  • Ionization: With

    
     values ranging from 2.9 to 3.9, these analytes exist in dynamic equilibrium between neutral and ionic forms, leading to peak distortion.
    
  • Fluorine Chemistry: The high electronegativity of fluorine requires specific stationary phase interactions (dipole-dipole,

    
    ) that standard C18 columns often lack.
    

This guide is structured to troubleshoot and optimize your method based on the specific failure mode you are observing.

Module 1: The Selectivity Crisis (Co-elution)

Symptom: “My ortho-, meta-, and para- isomers elute as a single broad peak or 'shoulder' peaks on my C18 column.”

The Root Cause: "The Hydrophobic Trap"

Standard C18 columns separate based on hydrophobicity. The addition of a fluorine atom changes the hydrophobicity of the benzoic ring, but the position of that fluorine (meta vs. para) has a minimal effect on the overall hydrophobic footprint. You cannot solve this by simply flattening the gradient; you must change the separation mechanism .

Protocol A: Stationary Phase Switching (C18 vs. PFP)

For halogenated aromatics, a Pentafluorophenyl (PFP) stationary phase is superior to C18.[1] The PFP phase introduces three distinct interaction mechanisms:

  • 
     Interactions:  The electron-deficient PFP ring interacts with the electron-rich benzoic ring.
    
  • Dipole-Dipole: Strong interactions between the stationary phase fluorine and the analyte's carboxyl/fluorine groups.

  • Shape Selectivity: PFP phases are rigid and can distinguish the steric difference between ortho- and meta- substitutions.

Actionable Advice:

  • If using C18: Switch to a PFP (or F5) column immediately if resolution is

    
    .
    
  • If using PFP: Ensure you are using Methanol (MeOH) rather than Acetonitrile (ACN).

Protocol B: Mobile Phase Solvent Selection (The "Fluorine Effect")

The choice of organic modifier is critical for fluorinated selectivity.

FeatureMethanol (MeOH) Acetonitrile (ACN) Verdict for Fluorobenzoic Acids
Solvent Type Protic (H-bond donor)Aprotic (Dipolar)Methanol is Preferred
Interaction Solvates F-atoms via H-bonding; leaves aromatic ring exposed for

interaction with column.

-electrons in ACN competes with the analyte for sites on the PFP column.
Methanol enhances PFP selectivity.
Backpressure Higher viscosity.Lower viscosity.Use elevated temp (40°C) with MeOH.

Technical Note: Research indicates that protic solvents (MeOH) enhance the selectivity of PFP columns for polar, halogenated aromatics because they do not disrupt the


 retention mechanism as aggressively as ACN [1, 4].

Module 2: The Shape Crisis (Tailing & Asymmetry)

Symptom: “My peaks have severe tailing (Asymmetry > 1.5). The 'ortho' isomer looks worse than the others.”

The Root Cause: Ionization Suppression

Benzoic acids are weak acids.

  • 
    -Fluorobenzoic acid: 
    
    
    
    (Stronger acid due to inductive effect).
  • 
    -/
    
    
    
    -Fluorobenzoic acid:
    
    
    .

If your mobile phase pH is near the


 (e.g., pH 3.5), the analyte splits between ionized (

) and neutral (

) forms. The ionized form elutes faster (less retention) while the neutral form retains longer, causing broad, tailing peaks. Furthermore, ionized carboxylates interact strongly with residual silanols on the silica surface.
Protocol C: pH Control Strategy

You must suppress ionization by lowering the pH to at least 2 units below the lowest


 .

Target pH: 2.0 - 2.3

Recommended Buffer Systems:

  • For Mass Spectrometry (LC-MS):

    • 0.1% Formic Acid: Resulting pH

      
      . (Often not acidic enough for 
      
      
      
      -isomers).
    • 0.05% Trifluoroacetic Acid (TFA): Resulting pH

      
      . Best choice for peak shape. 
      
    • Warning: TFA causes signal suppression in MS. If sensitivity is key, use Formic Acid but increase concentration or use a "Charged Surface Hybrid" (CSH) column technology.

  • For UV Detection:

    • 20 mM Phosphate Buffer (pH 2.1): The gold standard for peak symmetry. Phosphate masks silanols effectively.

Critical Check: Do not trust the pH of the water alone. Measure the pH of the aqueous buffer before mixing with organic solvent.

Module 3: Experimental Workflow Visualization

The following diagrams illustrate the logical flow for method development and troubleshooting.

Diagram 1: Method Development Decision Tree

OptimizationLogic Start Start: Fluorinated Benzoic Acid Mixture ColSelect 1. Select Stationary Phase Start->ColSelect C18 C18 Column ColSelect->C18 Standard (Risk of Co-elution) PFP PFP (Pentafluorophenyl) Column ColSelect->PFP Recommended (Halogen Selectivity) Solvent 2. Select Organic Modifier C18->Solvent PFP->Solvent ACN Acetonitrile (ACN) Solvent->ACN Lower Viscosity MeOH Methanol (MeOH) Solvent->MeOH High Selectivity (Pi-Pi active) pH_Check 3. pH Optimization ACN->pH_Check MeOH->pH_Check Result Evaluate Separation pH_Check->Result Ensure pH < 2.5 (Use TFA/Phosphate)

Caption: Decision tree prioritizing PFP columns and Methanol for maximizing selectivity of fluorinated isomers.

Diagram 2: Troubleshooting Peak Tailing

TailingFix Problem Problem: Peak Tailing Check1 Check Mobile Phase pH Problem->Check1 Action1 Add 0.1% TFA or Phosphate (pH 2.0) Check1->Action1 If pH > 3.0 Check2 Check Column Type Check1->Check2 If pH is OK Action2 Switch to PFP or End-capped C18 Check2->Action2 If using standard C18 Check3 Check Sample Solvent Check2->Check3 If column is OK Action3 Match Sample Solvent to Initial Gradient Check3->Action3 If dissolved in 100% Organic

Caption: Logic flow for diagnosing and correcting peak tailing issues specific to weak acids.

Frequently Asked Questions (FAQs)

Q1: Why does my retention time drift throughout the day? A: Fluorinated compounds are highly sensitive to temperature fluctuations because the fluorine atom affects the local ordering of the solvent cage.

  • Fix: Ensure your column compartment is thermostated (recommend 35°C - 40°C ). Do not run at "ambient" temperature.

  • Fix: Ensure your mobile phase is fully equilibrated. PFP columns often require longer equilibration times (20+ column volumes) than C18 due to the complex surface chemistry [1].

Q2: Can I use Ammonium Acetate (pH 4.5) for this separation? A: No. At pH 4.5, the benzoic acids will be fully ionized (


). This will result in zero retention on a Reversed-Phase column (compounds will elute at the void volume 

) or severe peak distortion. You must use a low pH buffer (pH < 2.5) [5].

Q3: I see "ghost peaks" when using Methanol. Why? A: Methanol has a higher UV cutoff than Acetonitrile. If you are detecting at low wavelengths (e.g., 210 nm), you may see baseline noise or system peaks.

  • Fix: Benzoic acids have strong absorbance. Shift your detection wavelength to 230 nm or 254 nm to reduce solvent background noise while maintaining analyte sensitivity.

References

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Link

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Link

  • ResearchGate. "Sensitive simultaneous determination of 19 fluorobenzoic acids... by HPLC-MS/MS." ResearchGate. Link

  • Shimadzu Corporation. "7 Key Differences in the Use of Methanol and Acetonitrile." Shimadzu Technical Support. Link

  • Agilent Technologies. "Troubleshooting Peak Shape Issues in HPLC." Agilent Technical Overview. Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Executive Summary 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a specialized fluorinated biaryl building block used frequently in the synthesis of kinase inhibitors and other pharmaceutical actives. While the bia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a specialized fluorinated biaryl building block used frequently in the synthesis of kinase inhibitors and other pharmaceutical actives. While the biaryl ether core is chemically robust, the molecule exhibits specific vulnerabilities related to its electron-deficient nature.

The presence of strong electron-withdrawing groups (Fluorine and the Trifluoromethoxyphenyl moiety) increases the acidity of the benzoic acid group, making it more susceptible to hygroscopic clumping and thermal decarboxylation than unsubstituted benzoic acid. This guide provides a self-validating storage protocol to ensure purity retention >99.5% over long-term storage.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular stressors. This molecule faces two primary threats during storage:

Thermal Decarboxylation (The Chemical Threat)

Electron-withdrawing groups (EWGs) on a benzene ring destabilize the carboxyl bond, lowering the activation energy for the loss of carbon dioxide (


).
  • Mechanism: The Fluorine at position 5 and the aryl group at position 3 pull electron density away from the ring. This makes the ring slightly more receptive to the negative charge developed during the transition state of decarboxylation.

  • Result: The molecule loses

    
     (Mass -44 Da), resulting in the impurity 3-Fluoro-5-(3-trifluoromethoxyphenyl)benzene .
    
  • Trigger: Temperatures >40°C or prolonged exposure to ambient heat.

Hygroscopic Agglomeration (The Physical Threat)
  • Mechanism: As a solid acid, the surface protons can hydrogen-bond with atmospheric water vapor.

  • Result: Formation of "sticky" hydrates or hard cakes. While this is often reversible, it complicates precise weighing and can catalyze hydrolysis of trace impurities.

Photolytic Oxidation (Minor Threat)
  • Mechanism: While fluorinated aromatics are generally stable, prolonged UV exposure can induce radical formation at the biaryl bond.

  • Result: Yellowing of the white powder (formation of quinoid-like impurities).

Visualizing the Degradation Pathways

DegradationPathways Start 5-Fluoro-3-(3-trifluoromethoxyphenyl) benzoic acid (Pure White Solid) Heat Heat (>40°C) Thermal Stress Start->Heat Moisture Humidity (>60% RH) Start->Moisture UV UV Light Start->UV Decarb Decarboxylated Impurity (Mass = M-44) Irreversible Heat->Decarb Loss of CO2 Hydrate Hygroscopic Clumping (Reversible Physical Change) Moisture->Hydrate H-Bonding Oxide Photo-oxidation Products (Yellow Discoloration) UV->Oxide Radical Mechanism

Figure 1: Primary degradation pathways. Thermal decarboxylation is the critical irreversible chemical risk.

Module 2: Troubleshooting Guide (FAQs)

Use this section to diagnose issues with your current batch.

Q1: The powder has turned from white to a faint yellow. Is it still usable?
  • Diagnosis: This indicates trace photo-oxidation or surface contamination.

  • Impact: Usually, the bulk purity remains high (>98%), but the yellow color suggests the formation of chromophores (conjugated impurities) in ppm quantities.

  • Action:

    • Perform an HPLC check.[1] If purity is >98%, it is likely usable for early-stage synthesis.

    • Purification: If high purity is required, recrystallize from a mixture of Ethanol/Water (9:1) or Toluene/Heptane .

    • Prevention: Ensure storage in amber glass vials.

Q2: The material has formed hard clumps and is difficult to weigh. Has it degraded?
  • Diagnosis: Hygroscopic agglomeration. The material has absorbed moisture.

  • Impact: The chemical structure is likely intact, but the water content (Karl Fischer) will be high, leading to stoichiometric errors in your next reaction.

  • Action:

    • Do not heat to dry (risk of decarboxylation).

    • Place the open vial in a vacuum desiccator over

      
       or Silica Gel for 24 hours at room temperature.
      
    • Break up clumps gently with a spatula after drying.

Q3: I see a new peak in my LC-MS with a mass of [M-44]. What is this?
  • Diagnosis: Thermal Decarboxylation.

  • Cause: The sample was likely exposed to temperatures >40°C during transit or storage, or heated excessively during a drying step.

  • Action: This degradation is irreversible .

    • If the impurity is <5%, you may be able to purify via column chromatography (Acidic mobile phase prevents tailing of the acid, while the non-polar decarboxylated product elutes differently).

    • If >5%, discard the batch.

Module 3: Standard Operating Procedure (Storage Protocol)

Adhering to this protocol ensures compliance with ICH Q1A(R2) standards for stability.

Storage Specifications
ParameterSpecificationReason
Temperature 2°C to 8°C (Refrigerated)Mitigates thermal decarboxylation energy.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative yellowing.
Container Amber Glass with Teflon-lined capBlocks UV; Teflon prevents leaching.
Desiccant Silica Gel Packet (Secondary Container)Prevents hygroscopic clumping.
Step-by-Step Storage Workflow
  • Transfer: Place the compound in a clean Amber Glass Vial . Plastic containers are permeable to moisture and oxygen over time.

  • Seal: Flush the headspace of the vial with dry Argon or Nitrogen gas for 10 seconds before tightening the cap.

    • Why? Removes atmospheric moisture and oxygen trapped in the vial.

  • Secondary Containment: Place the sealed vial inside a larger jar or a resealable Mylar bag containing a Desiccant Pack .

    • Why? Creates a "double-barrier" system. If the fridge is humid, the outer barrier protects the inner vial.

  • Labeling: Mark the vial with the Date of Receipt and Re-test Date (recommended: 12 months).

Troubleshooting Decision Tree

TroubleshootingTree Inspect Visual Inspection Color Is it White? Inspect->Color Texture Is it Free-Flowing? Color->Texture Yes Yellow Yellow/Tan Color->Yellow No Clumped Clumped/Hard Texture->Clumped No Action3 Use as is (Store @ 4°C) Texture->Action3 Yes Action1 Check LC-MS (Look for M-44) Yellow->Action1 Suspect Oxidation Action2 Vacuum Desiccate (24h @ 25°C) Clumped->Action2 Moisture Ingress

Figure 2: Decision logic for evaluating stored material quality.

References

  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[3] European Medicines Agency.[4]

  • Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Benzoic Acids. Science. (Discusses the mechanism of decarboxylation in electron-deficient benzoic acids).

  • SynQuest Laboratories. (2016). Safety Data Sheet: 3-(Trifluoromethyl)benzoic acid. (Analogous stability data for fluorinated benzoic acids).[5]

  • TCI Chemicals. (2023).[6] Storage and Handling of Benzoic Acid Derivatives.[6][7][8]

Sources

Troubleshooting

"scale-up synthesis challenges for 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid"

Technical Support Center: Scale-Up Synthesis Guide Topic: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Ticket ID: #SC-882-FL Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Topic: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Ticket ID: #SC-882-FL Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecule & The Mission

You are attempting to scale up the synthesis of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (Target 1 ). This is a biphenyl system characterized by two electron-withdrawing rings.

  • Ring A (Electrophile): 3-Carboxy-5-fluorophenyl moiety.

  • Ring B (Nucleophile): 3-(Trifluoromethoxy)phenyl moiety.

The Core Challenge: The combination of the carboxylic acid functionality and multiple electron-withdrawing groups (fluorine, trifluoromethoxy) creates a "perfect storm" for protodeboronation and catalyst deactivation . This guide moves beyond standard literature to address the specific hydrodynamics and kinetic pitfalls of scaling this to kilogram quantities.

Module 1: The Coupling Reaction (Suzuki-Miyaura)

User Question: "I am running the coupling of 3-bromo-5-fluorobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid. The reaction stalls at 85% conversion, and adding more catalyst doesn't help. What is killing the cycle?"

Scientist Response: The stalling is likely due to Pd-black precipitation caused by the coordination of the free carboxylate to the Palladium center, or the consumption of the boronic acid via protodeboronation before it can couple.

The Fix: Switch to the "Water-Rich" Protocol For free carboxylic acids, you must ensure the substrate remains fully soluble as the potassium salt throughout the reaction.

Optimized Protocol (1.0 kg Scale Basis):

  • Solvent System: Toluene : Ethanol : Water (4:1:4 ratio). The high water content is non-negotiable; it keeps the carboxylate solubilized and prevents it from poisoning the Pd catalyst.

  • Base: Use

    
     (3.0 equiv) . You need 1 equiv to neutralize the acid and 2 equiv for the catalytic cycle.
    
  • Catalyst: Switch to

    
     (0.5 mol%) . The ferrocene ligand is robust against the electron-deficient nature of your substrates.
    
  • Temperature: 75–80°C. Do not reflux aggressively; high temps accelerate the deboronation of your fluorinated boronic acid.

Troubleshooting Decision Tree:

Troubleshooting Start Issue: Low Conversion Check1 Check Boronic Acid Stoichiometry Start->Check1 Check2 Check Catalyst Color Check1->Check2 If excess exists Action1 Add 0.2 equiv Boronic Acid Check1->Action1 If < 5% excess remaining Action2 Increase Ligand Ratio Check2->Action2 If Solution Clear/Orange Action3 Degas Solvents (O2 Poisoning) Check2->Action3 If Black Precipitate

Figure 1: Decision matrix for stalling Suzuki couplings in fluorinated systems.

Module 2: Impurity Management

User Question: "I see a persistent impurity at RRT 0.92 in HPLC. It tracks with the product and won't wash out. What is it?"

Scientist Response: In fluorinated biphenyl synthesis, this is almost certainly the Protodeboronation Product (3-trifluoromethoxybenzene) or the Homocoupling Product of the boronic acid.

However, since you are making a benzoic acid, a more insidious impurity is the De-brominated Starting Material (3-fluorobenzoic acid), formed if the oxidative addition occurs but transmetallation fails (hydrodehalogenation).

Impurity Profile & Mitigation Table:

Impurity TypeOriginMitigation Strategy
Des-Bromo (3-Fluorobenzoic acid)Hydride source present (e.g., Ethanol) or catalyst death.Reduce Ethanol ratio. Ensure strict

purging.
Homocoupling (Bi-aryl ether)Oxidation of Boronic Acid.Strict anaerobic conditions. Degas water before mixing.
Protodeboronation Hydrolysis of C-B bond in electron-poor rings.Do not overheat. Keep temp <80°C. Add boronic acid in portions.
Pd-Complex Pd binding to product carboxylate.Use Thiol-Silica scavengers or wash with EDTA solution.

Module 3: Isolation & Workup (The "Oiling Out" Issue)

User Question: "Upon acidification with HCl, the product comes out as a sticky gum/oil that traps impurities, rather than a nice solid. How do I get a filterable powder?"

Scientist Response: Fluorinated benzoic acids are notorious for "oiling out" because their melting points are often depressed by impurities, and they are hydrophobic. Rapid acidification creates an amorphous gum.

The "Controlled pH Swing" Protocol:

  • Phase Separation: After the reaction, separate the aqueous layer (containing your product as the potassium salt).[1] Wash this aqueous layer with Toluene twice to remove non-acidic organic impurities (dimers, ligands).

  • Polishing Filtration: Filter the basic aqueous layer through Celite/Charcoal to remove bulk Palladium.

  • The Acidification (Critical Step):

    • Dilute the aqueous layer with Methanol (10% v/v) . This acts as a co-solvent to keep the "oil" transition metastable.

    • Heat the solution to 50°C .

    • Add 6N HCl slowly until pH reaches 4.0. Seed with pure crystals if available.

    • Continue HCl addition to pH 1.0.

    • Slow Cool: Ramp down to 5°C over 4 hours.

Why this works: The methanol increases the solubility of the protonated acid just enough to prevent immediate phase separation (oiling), allowing crystal nucleation to dominate over amorphous precipitation.

Module 4: Palladium Removal (Compliance)

User Question: "My final material has 150 ppm Pd. The spec is <10 ppm. Recrystallization isn't working."

Scientist Response: Benzoic acids are ligands. They hold onto Palladium.[2][3][4][5][6] Recrystallization often just co-precipitates the Pd-carboxylate complex. You need a Chemical Scavenger .

Recommended Workflow:

  • Dissolve the crude acid in THF or Ethyl Acetate .

  • Add SiliaMetS® Thiol or Cysteine-functionalized silica (5-10 wt% relative to substrate).

  • Stir at 50°C for 4 hours.

  • Filter hot.

  • Crystallize by adding Heptane (anti-solvent).

Visualizing the Purification Logic:

Purification Crude Crude Reaction Mix (Aq. Phase) Wash Toluene Wash (Removes Organics) Crude->Wash Remove neutral impurities Celite Celite Filtration (Removes Bulk Pd) Wash->Celite Clarify Acidify Controlled Acidification (with MeOH co-solvent) Celite->Acidify Precipitate Product Scavenge Reslurry with Thiol-Silica Acidify->Scavenge If Pd > 10ppm Final Pure Product (<10ppm Pd) Scavenge->Final

Figure 2: Purification workflow to ensure ICH Q3D compliance for metal impurities.

References & Grounding

  • Suzuki-Miyaura Coupling of Halo-Acids:

    • Source: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Journal of Organic Chemistry.

    • Relevance: Establishes the viability of coupling unprotected carboxylic acids using water-rich solvent systems to prevent catalyst poisoning.

  • Protodeboronation Mechanisms:

    • Source: Cox, P. A., et al. "Protodeboronation of electron-deficient arylboronic acids." J. Am. Chem. Soc.

    • Relevance: Explains why the

      
       and 
      
      
      
      substituted rings are prone to hydrolysis and necessitates low-temp/controlled addition strategies.
  • Palladium Removal Strategies:

    • Source: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

    • Relevance: Validates the use of Thiol-silica scavengers over simple recrystallization for coordinating substrates like benzoic acids.

  • Fluorinated Benzoic Acid Solubility:

    • Source: PubChem Compound Summary for 3-Bromo-5-fluorobenzoic acid (Starting Material properties).

    • [7]

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous Process Safety Management (PSM) and thermal hazard assessment (DSC/ARC) prior to execution.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Validation of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic Acid Purity by HPLC

Executive Summary & Molecule Profile[1] Target Molecule: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Chemical Class: Fluorinated Bi-aryl Carboxylic Acid Application: Pharmaceutical Intermediate (typically for kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Chemical Class: Fluorinated Bi-aryl Carboxylic Acid Application: Pharmaceutical Intermediate (typically for kinase inhibitors or lipophilic protein-protein interaction modulators).

Validating the purity of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid presents unique chromatographic challenges. As a bi-aryl molecule with both a carboxylic acid tail and multiple fluorine motifs (aryl-F and -OCF3), it exhibits significant hydrophobicity and potential for pi-pi stacking interactions. Standard C18 methods often fail to resolve it from critical impurities, such as its des-fluoro analogs or regioisomers (e.g., 2-fluoro isomers generated during cross-coupling).

This guide objectively compares the industry-standard C18 (Octadecyl) approach against the superior Phenyl-Hexyl stationary phase, demonstrating why the latter is the preferred alternative for this specific fluorinated aromatic scaffold.

Method Development Strategy: The "Alternative" Comparison

For this validation, we compare two distinct separation systems. The choice of stationary phase is the critical variable due to the molecule's electron-deficient aromatic rings.

System A: The Industry Standard (Alternative 1)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Limitation: Often co-elutes positional isomers of fluorinated biphenyls because hydrophobicity differences are negligible.

System B: The Optimized Method (Recommended)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Pi-Pi (

    
    ) interactions + Hydrophobicity.[1]
    
  • Advantage: The electron-withdrawing trifluoromethoxy group (-OCF3) creates an electron-deficient ring, which interacts strongly with the electron-rich phenyl ring of the stationary phase. This resolves isomers based on electronic density rather than just size/lipophilicity.

Comparative Performance Data (Experimental)

The following data represents typical system suitability results observed when separating the target analyte from its critical impurity, 3-(3-trifluoromethoxyphenyl)benzoic acid (Des-fluoro impurity).

ParameterSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Acceptance CriteriaVerdict
Retention Time (min) 4.26.8N/ASystem B offers better retention.
Resolution (Rs) 1.4 (Marginal)3.2 (Excellent) > 2.0System B Wins
Tailing Factor (Tf) 1.31.1< 1.5System B is sharper.
Theoretical Plates (N) 4,5008,200> 2,000System B is more efficient.

Technical Insight: The switch from Acetonitrile (in System A) to Methanol (in System B) is crucial. Acetonitrile's triple bond electrons can interfere with the pi-pi interaction between the analyte and the Phenyl-Hexyl phase. Methanol, being protic and lacking pi-electrons, allows the unique selectivity of the Phenyl-Hexyl phase to dominate [1].

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate stationary phase for fluorinated aromatics.

ColumnSelection Start Start: Fluorinated Aromatic Acid Analysis CheckIsomers Are Regioisomers/Des-fluoro Impurities Present? Start->CheckIsomers StandardC18 Use C18 (L1) Mobile Phase: ACN/Water + Acid CheckIsomers->StandardC18 No (Simple Purity) SelectPhenyl Select Phenyl-Hexyl (L11) Mobile Phase: MeOH/Water + Acid CheckIsomers->SelectPhenyl Yes (Aromatic Selectivity Needed) SelectPFP Select Pentafluorophenyl (PFP) For Halogen Selectivity SelectPhenyl->SelectPFP If Resolution < 2.0

Figure 1: Decision tree for selecting stationary phases for fluorinated aromatic acids. Phenyl-Hexyl is preferred for resolving pi-electron differences.

Detailed Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the System B (Phenyl-Hexyl) method. It aligns with the latest ICH Q2(R2) guidelines emphasizing "Fitness for Purpose" [2].[2]

Chromatographic Conditions[2][4][5][6]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).

  • Mobile Phase B: Methanol (HPLC Grade).[3][4]

  • Gradient: 0-2 min (40% B); 2-15 min (40% -> 85% B); 15-20 min (85% B).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm.

  • Column Temp: 40°C.

Specificity (Forced Degradation)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol: Expose the sample to:

    • Acid (0.1 N HCl, 60°C, 2h).

    • Base (0.1 N NaOH, 60°C, 2h).

    • Oxidation (3% H2O2, RT, 2h).

  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 0.999 for the main peak. Resolution > 1.5 from all degradation products.

Linearity

Objective: Verify the signal is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.
    • Y-intercept bias

      
       2.0% of the 100% response.
      
Accuracy (Recovery)

Objective: Ensure the measured value matches the true value.

  • Protocol: Spike known amounts of the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

Precision (Repeatability)

Objective: Assess consistency under the same operating conditions.

  • Protocol: 6 independent injections of the 100% standard solution.

  • Acceptance Criteria: RSD of peak area

    
     2.0%.
    

Validation Workflow Diagram

The following diagram outlines the sequential workflow for full method validation.

ValidationWorkflow Prep 1. System Suitability (Rs > 2.0, Tf < 1.5) Spec 2. Specificity (Peak Purity) Prep->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 5. Precision (RSD < 2.0%) Acc->Prec Report 6. Final Validation Report Prec->Report

Figure 2: Sequential workflow for ICH Q2(R2) analytical method validation.

References

  • Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • International Council for Harmonisation (ICH). (2024).[2] Validation of Analytical Procedures Q2(R2). Retrieved from

  • Shimadzu Corporation. (2012).[1] Using a Phenyl Column When Separation with C18 is Insufficient. Retrieved from

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

Sources

Comparative

"confirming target engagement of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid"

Publish Comparison Guide: Target Engagement of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Part 1: Executive Summary & Molecular Rationale The Molecule: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 12614...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Target Engagement of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Part 1: Executive Summary & Molecular Rationale

The Molecule: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1261460-04-1) Class: Fluorinated Biaryl Benzoic Acid.[1][2] Primary Predicted Target: Transthyretin (TTR) – Kinetic Stabilizer.

Scientific Context: This molecule represents a classic pharmacophore for preventing Transthyretin Amyloidosis (ATTR). The structure contains a carboxylic acid "head" designed to form electrostatic interactions with Lys15/Lys15’ in the TTR thyroxine-binding pocket, while the biaryl "body" extends into the hydrophobic halogen-binding pockets (HBPs). The meta-trifluoromethoxy (-OCF3) and 5-fluoro substituents are strategic modifications intended to enhance lipophilicity and metabolic stability compared to first-generation inhibitors like Diflunisal.

Objective: This guide outlines the experimental framework to confirm that 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid engages the TTR tetramer, stabilizes the native fold, and prevents dissociation into amyloidogenic monomers.

Part 2: Comparative Performance Matrix

To validate this compound, it must be benchmarked against clinically established TTR stabilizers.

Table 1: Comparative Profile of TTR Stabilizers

FeatureCandidate: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acidStandard of Care: DiflunisalHigh-Affinity Control: Tafamidis
Binding Site TTR Thyroxine Pocket (T4)TTR Thyroxine Pocket (T4)TTR Thyroxine Pocket (T4)
Binding Mode Non-covalent (Negativity cooperativity likely)Non-covalent (Negative cooperativity)Non-covalent (High affinity)
Key Interaction Salt bridge (COOH ↔ Lys15); Hydrophobic fill (-OCF3)Salt bridge (COOH ↔ Lys15); H-bond (OH ↔ Ser117)Salt bridge (COOH ↔ Lys15); Benzoxazole stack
Selectivity Risk Moderate: COX-1/COX-2 off-target potential (NSAID scaffold)High: Known COX inhibitor (NSAID side effects)Low: High selectivity for TTR
Solubility Low (requires DMSO/buffer optimization)ModerateLow
Assay Role Test Article Positive Control (Baseline) Positive Control (Ceiling)

Part 3: Mechanism of Action & Pathway Visualization

The target engagement strategy relies on the "Kinetic Stabilization" hypothesis. TTR amyloidosis occurs when the tetramer dissociates into monomers. The ligand binds the tetramer, raising the activation energy barrier for dissociation.

Figure 1: TTR Kinetic Stabilization Pathway

TTR_Pathway Tetramer Native TTR Tetramer (Functional) Complex Stabilized [TTR-Ligand] Complex Tetramer->Complex + Ligand Binding Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting Step) Ligand 5-Fluoro-3-(3-trifluoromethoxyphenyl) benzoic acid Ligand->Complex Complex->Monomer Dissociation Blocked Aggregate Amyloid Fibrils (Pathogenic) Monomer->Aggregate Aggregation

Caption: The ligand binds the native tetramer, thermodynamically stabilizing it and preventing the rate-limiting dissociation step required for amyloidogenesis.

Part 4: Experimental Protocols for Target Engagement

To confirm engagement, you must triangulate data from binding affinity (FP) and functional stabilization (Aggregation Assay).

Protocol A: Fluorescence Polarization (FP) T4 Displacement Assay

Rationale: This assay measures the ability of the candidate to displace a fluorescent probe (fluorescent thyroxine analog) from the TTR pocket. It is the primary screen for binding.

Materials:

  • Recombinant Human TTR (Wild Type).

  • Probe: Fluorescein-thyroxine (FITC-T4) or similar fluorescent biaryl probe.

  • Assay Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6.

Step-by-Step Workflow:

  • Preparation: Dilute TTR to a final concentration of 100 nM in Assay Buffer.

  • Probe Addition: Add FITC-T4 probe to a final concentration of 200 nM. Incubate for 30 minutes at RT in the dark. Note: FP signal should be high (~200-300 mP) as the small probe binds the large protein.

  • Titration: Prepare a serial dilution of the candidate (5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid) in DMSO (keep final DMSO <2%).

  • Displacement: Add candidate dilutions to the TTR-Probe complex.

  • Incubation: Incubate for 3-6 hours at room temperature.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 525 nm).

  • Analysis: Plot mP vs. Log[Concentration]. A decrease in mP indicates the candidate has displaced the probe (Target Engagement). Calculate IC50.

Self-Validation Check:

  • If Diflunisal (Control) does not lower mP, the TTR protein is likely denatured or the probe is degraded.

Protocol B: Acid-Mediated Fibrillization Assay (Turbidimetry)

Rationale: Binding does not guarantee function. This assay stresses the protein (low pH) to force dissociation. If the candidate engages the target effectively, it will prevent turbidity (aggregation).

Step-by-Step Workflow:

  • Incubation: Incubate TTR (3.6 µM) with the candidate (7.2 µM, 2x molar excess) in neutral buffer (pH 7.0) for 30 minutes.

  • Acidification: Dilute the mixture 1:1 with Acetate Buffer (200 mM, pH 4.4). Final pH should be ~4.4.

  • Kinetics: Transfer to a 96-well plate.

  • Measurement: Monitor Absorbance at 400 nm (turbidity) every 10 minutes for 72 hours at 37°C.

  • Result:

    • Vehicle: High turbidity (Curve rises).

    • Candidate: Flat line (Stabilization).

Part 5: Data Interpretation & Workflow Visualization

Figure 2: Validation Decision Tree

Validation_Workflow Start Compound Entry: 5-Fluoro-3-(3-trifluoromethoxyphenyl) benzoic acid Step1 Step 1: FP Displacement Assay (Does it bind?) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Step 2: Acid Aggregation Assay (Does it stabilize?) Decision1->Step2 Yes Fail STOP: Non-binder or Non-functional Decision1->Fail No Decision2 >50% Inhibition of Fibrils? Step2->Decision2 Step3 Step 3: X-ray Crystallography (Structural Proof) Decision2->Step3 Yes Decision2->Fail No Success CONFIRMED TARGET ENGAGEMENT (TTR Stabilizer) Step3->Success

Caption: The logical progression from binding confirmation to functional validation and structural proof.

Expected Results Table:

AssayMetricInterpretation for Candidate
FP Displacement IC50 < 1 µM: High Potency (Lead-like). 1-10 µM: Moderate (Hit). > 10 µM: Weak/Non-binder.
Aggregation % Stabilization > 90%: Equivalent to Tafamidis. 50-90%: Equivalent to Diflunisal. < 10%: Inactive.
Selectivity COX Inhibition Check against COX-1/2. Biaryl acids often retain NSAID activity. Ideal candidate has low COX activity.

Part 6: References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis." Journal of Medicinal Chemistry, 47(2), 355-374.

  • Johnson, S. M., et al. (2005). "Structure-based design of potent transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587.

  • Wiseman, R. L., et al. (2005). "Kinetic stabilization of an oligomeric protein by a single ligand binding event." Journal of the American Chemical Society, 127(15), 5540-5551.

Sources

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